

# Spectral Analysis of 4-(Chloromethyl)benzamide: A Technical Guide

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## Compound of Interest

Compound Name: **4-(Chloromethyl)benzamide**

Cat. No.: **B182451**

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This in-depth technical guide provides a comprehensive overview of the spectral data for the compound **4-(Chloromethyl)benzamide**, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **4-(Chloromethyl)benzamide**.

**Table 1:  $^1\text{H}$  NMR Spectral Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.85	Doublet	2H	Ar-H (ortho to -CONH <sub>2</sub> )
~7.50	Doublet	2H	Ar-H (ortho to -CH <sub>2</sub> Cl)
~7.40	Broad Singlet	2H	-CONH <sub>2</sub>
4.60	Singlet	2H	-CH <sub>2</sub> Cl

Note: Data is predicted based on analysis of similar structures. Actual experimental values may vary slightly.

### Table 2: $^{13}\text{C}$ NMR Spectral Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Amide)
~142	Ar-C (quaternary, attached to $-\text{CH}_2\text{Cl}$ )
~134	Ar-C (quaternary, attached to $-\text{CONH}_2$ )
~129	Ar-CH
~128	Ar-CH
~45	$-\text{CH}_2\text{Cl}$

Note: Data is predicted based on analysis of similar structures. Actual experimental values may vary slightly.

### Table 3: FTIR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretch (amide)
3080 - 3010	Medium	C-H stretch (aromatic)
1660 - 1630	Strong	C=O stretch (amide I)
1620 - 1580	Medium	N-H bend (amide II)
1480 - 1400	Medium	C=C stretch (aromatic)
1290 - 1250	Medium	C-N stretch (amide)
850 - 750	Strong	C-H bend (aromatic, para-disubstituted)
750 - 650	Strong	C-Cl stretch

Note: SpectraBase indicates the availability of a vapor phase IR spectrum for **4-(Chloromethyl)benzamide**.<sup>[1]</sup>

## Table 4: Mass Spectrometry Data

m/z	Interpretation
169/171	Molecular ion peak $[M]^+$ and $[M+2]^+$ due to $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes
134	Loss of Cl
121	Loss of $-\text{CH}_2\text{Cl}$
105	$[\text{C}_6\text{H}_5\text{CO}]^+$
77	$[\text{C}_6\text{H}_5]^+$

Note: SpectraBase indicates the availability of GC-MS data for **4-(Chloromethyl)benzamide**.

[1] The fragmentation pattern is predicted based on the typical behavior of benzamide derivatives.[2][3]

## Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 10-20 mg of **4-(Chloromethyl)benzamide** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.

- Parameters:

- Number of scans: 16-64
- Relaxation delay: 1-2 seconds
- Pulse width: Typically 90°
- Spectral width: 0-12 ppm
- Temperature: 25 °C

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A 100 MHz (or higher) NMR spectrometer.

- Parameters:

- Number of scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
- Relaxation delay: 2-5 seconds
- Pulse width: Typically 90°
- Spectral width: 0-200 ppm
- Proton decoupling: Broadband decoupling is applied to simplify the spectrum to singlets for each unique carbon.

## Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-(Chloromethyl)benzamide** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- A portion of the mixture is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Parameters:
  - Scan range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
  - A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

- A dilute solution of **4-(Chloromethyl)benzamide** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- The solution is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
- The GC oven temperature is programmed to ensure separation of the analyte from any impurities.

Mass Analysis:

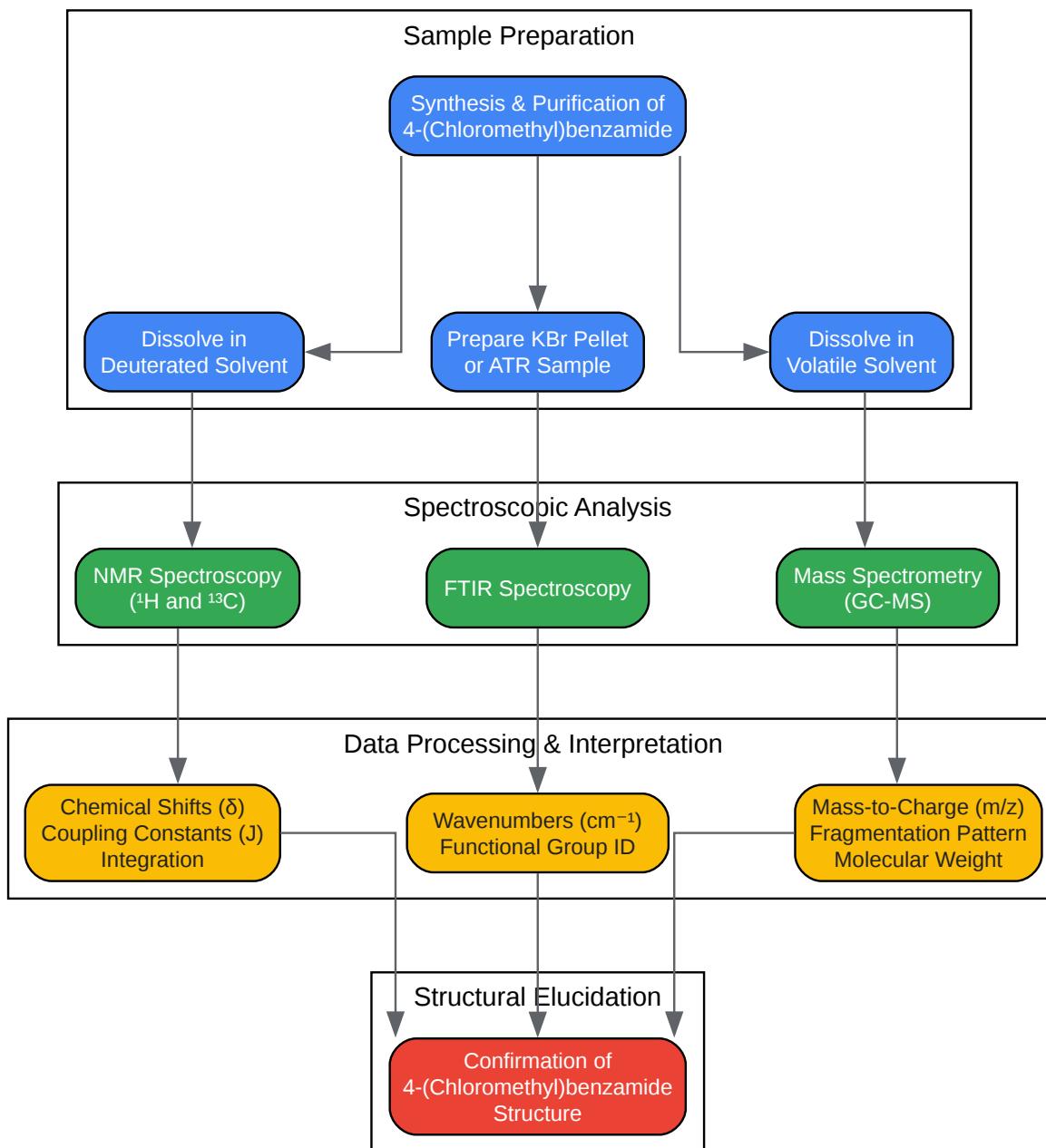
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV is typically used to generate reproducible fragmentation patterns.

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Scan Range: A mass range of m/z 40-500 is typically scanned to detect the molecular ion and fragment ions.

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectral characterization of **4-(Chloromethyl)benzamide**.

## Workflow for Spectral Analysis of 4-(Chloromethyl)benzamide

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